2-Bromo-6-(difluoromethoxy)benzaldehyde
CAS No.: 1404115-37-2
Cat. No.: VC2600296
Molecular Formula: C8H5BrF2O2
Molecular Weight: 251.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1404115-37-2 |
---|---|
Molecular Formula | C8H5BrF2O2 |
Molecular Weight | 251.02 g/mol |
IUPAC Name | 2-bromo-6-(difluoromethoxy)benzaldehyde |
Standard InChI | InChI=1S/C8H5BrF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H |
Standard InChI Key | YIDKFKJYJWBGKX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Br)C=O)OC(F)F |
Canonical SMILES | C1=CC(=C(C(=C1)Br)C=O)OC(F)F |
Introduction
Chemical Reactions
The aldehyde functionality is highly reactive toward nucleophilic addition, providing a versatile handle for further transformations. The bromine atom at position 2 can participate in various substitution reactions, particularly under catalyst-mediated conditions. Meanwhile, the difluoromethoxy group at position 6 influences the electronic distribution within the molecule, affecting its reactivity patterns and selectivity in various chemical processes. The combined presence of these functional groups makes 2-Bromo-6-(difluoromethoxy)benzaldehyde a multifunctional synthetic intermediate with diverse applications in the preparation of more complex molecules.
Substitution Reactions
The bromine atom in 2-Bromo-6-(difluoromethoxy)benzaldehyde serves as an excellent leaving group, enabling various nucleophilic and metal-catalyzed substitution reactions. These transformations typically occur under specific conditions, often requiring the presence of transition metal catalysts such as palladium complexes, which facilitate the substitution process. Common nucleophiles employed in these reactions include amines, thiols, and various carbon-centered nucleophiles, resulting in the formation of diverse derivatives with modified functionalities.
Palladium-catalyzed cross-coupling reactions represent a particularly valuable class of transformations for this compound. Reactions such as Suzuki-Miyaura coupling, using organoboron reagents, can efficiently replace the bromine atom with aryl or vinyl groups. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl substituents, while Buchwald-Hartwig amination can incorporate amino groups. These palladium-catalyzed processes typically employ specific ligands, bases, and solvents to optimize yield and selectivity. For example, a typical Suzuki coupling might involve a palladium catalyst like Pd(PPh3)4, an appropriate boronic acid or ester, and a base such as potassium carbonate in a solvent system like dioxane/water.
The reactivity of the bromine substituent in 2-Bromo-6-(difluoromethoxy)benzaldehyde can be influenced by the electronic effects of the difluoromethoxy group. This group may alter the electron density at the reaction center, potentially affecting the rate and selectivity of substitution reactions. Understanding these electronic interactions is crucial for predicting reactivity patterns and optimizing reaction conditions. The products obtained from these substitution reactions often exhibit modified properties compared to the parent compound, making them valuable for various applications in medicinal chemistry and materials science.
Oxidation Reactions
The aldehyde group in 2-Bromo-6-(difluoromethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid derivative, 2-Bromo-6-(difluoromethoxy)benzoic acid. This transformation represents a fundamental reaction in organic chemistry, converting aldehydes to more oxidized functional groups with different reactivity patterns. The oxidation of 2-Bromo-6-(difluoromethoxy)benzaldehyde expands the range of possible chemical transformations and applications for this compound family.
Various oxidizing agents can be employed for this transformation, each with specific advantages depending on the desired selectivity and reaction conditions. Common oxidants include potassium permanganate (KMnO4) in acidic or basic conditions, chromium trioxide (CrO3) in acidic media, or milder reagents like silver oxide (Ag2O). More selective oxidation systems include sodium chlorite (NaClO2) with catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, which operates under milder conditions and exhibits greater functional group tolerance. The choice of oxidizing agent depends on various factors, including compatibility with other functional groups, desired selectivity, and practical considerations such as cost and environmental impact.
The oxidation mechanism typically involves the nucleophilic attack of the oxidizing agent on the carbonyl carbon of the aldehyde, followed by electron transfer processes and rearrangements to form the carboxylic acid. The resulting carboxylic acid derivative, 2-Bromo-6-(difluoromethoxy)benzoic acid, can undergo further transformations, such as esterification, amidation, or reduction, providing access to a broader range of functional derivatives. These transformations significantly increase the versatility of 2-Bromo-6-(difluoromethoxy)benzaldehyde as a synthetic building block in organic chemistry.
Reduction Reactions
The aldehyde group in 2-Bromo-6-(difluoromethoxy)benzaldehyde can be selectively reduced to form the corresponding primary alcohol, 2-Bromo-6-(difluoromethoxy)benzyl alcohol. This reduction reaction represents another fundamental transformation in organic synthesis, converting the carbonyl group to a hydroxyl group with distinctly different chemical properties. The resulting alcohol provides additional opportunities for chemical modifications, further enhancing the synthetic utility of this compound class.
Several reducing agents can effectively convert the aldehyde functionality to a primary alcohol, each with specific characteristics regarding selectivity and reaction conditions. Sodium borohydride (NaBH4) in methanol or ethanol represents a commonly used, moderately reactive reducing agent that selectively reduces aldehydes in the presence of less reactive functional groups. For more challenging reductions or when higher reactivity is required, lithium aluminum hydride (LiAlH4) in ethereal solvents such as diethyl ether or tetrahydrofuran can be employed. Alternative reducing agents with specific advantages include sodium triacetoxyborohydride (NaBH(OAc)3), which offers enhanced selectivity, and catalytic hydrogenation systems using hydrogen gas with appropriate metal catalysts.
The reduction mechanism typically involves the nucleophilic attack of a hydride ion (H-) from the reducing agent on the carbonyl carbon of the aldehyde, generating an alkoxide intermediate that is subsequently protonated to form the alcohol. The resulting 2-Bromo-6-(difluoromethoxy)benzyl alcohol retains the bromine and difluoromethoxy substituents while featuring a primary hydroxyl group that can participate in various reactions such as esterification, etherification, or oxidation. These transformation possibilities significantly expand the synthetic potential of 2-Bromo-6-(difluoromethoxy)benzaldehyde as a building block for the preparation of complex molecular structures.
Applications in Scientific Research
2-Bromo-6-(difluoromethoxy)benzaldehyde has emerged as a valuable compound in scientific research, with applications spanning multiple disciplines. Its unique structural features and reactivity patterns make it particularly useful in medicinal chemistry, biochemical research, and materials science. The integration of this compound into various research domains reflects its versatility and the growing recognition of fluorinated compounds in modern scientific applications.
The applications of 2-Bromo-6-(difluoromethoxy)benzaldehyde extend beyond its use as a synthetic intermediate. In many cases, the compound itself or its close derivatives exhibit properties that make them directly applicable in specific research contexts. The presence of the difluoromethoxy group, in particular, contributes significantly to these applications, as fluorinated compounds often display enhanced properties relevant to various scientific fields. Understanding these applications provides insights into the broader significance of this compound in advancing scientific knowledge and developing new technologies.
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-6-(difluoromethoxy)benzaldehyde serves as a valuable intermediate in the synthesis of pharmaceutical compounds with diverse biological activities. The incorporation of fluorine atoms through the difluoromethoxy group represents a common strategy in modern drug design, as fluorinated compounds often exhibit enhanced pharmacokinetic properties. Fluorine substitution is known to improve metabolic stability by blocking potential sites of metabolic degradation, increase lipophilicity to enhance membrane permeability, and modulate the electronic properties of molecules to optimize target binding.
Research indicates that compounds derived from or incorporating 2-Bromo-6-(difluoromethoxy)benzaldehyde can exhibit various biological activities, including antimicrobial and anticancer properties. These activities are often attributed to the specific structural features of the compounds, particularly the presence of halogen atoms and the difluoromethoxy group, which can influence their interaction with biological targets. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and van der Waals interactions, which is crucial for developing effective inhibitors against various biological targets such as enzymes or receptors involved in disease processes.
The development of new drugs based on compounds like 2-Bromo-6-(difluoromethoxy)benzaldehyde typically involves a systematic approach that includes structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and evaluation of toxicity profiles. The versatility of 2-Bromo-6-(difluoromethoxy)benzaldehyde in chemical transformations, as discussed in previous sections, allows medicinal chemists to generate diverse libraries of compounds for biological screening. This capability is particularly valuable in modern drug discovery, which often employs high-throughput screening approaches to identify promising lead compounds for further development.
Biochemical Assays
In biochemical research, 2-Bromo-6-(difluoromethoxy)benzaldehyde and its derivatives can function as enzyme inhibitors by binding to active sites, thus blocking substrate access. This property makes them valuable tools for studying enzyme kinetics, elucidating biochemical pathways, and developing potential therapeutic agents. The specific structural features of these compounds, particularly the difluoromethoxy group, can enhance their binding affinity through hydrogen bonding and van der Waals interactions with amino acid residues in enzyme active sites.
Research has demonstrated that benzaldehyde derivatives similar to 2-Bromo-6-(difluoromethoxy)benzaldehyde can modulate antibiotic activity against resistant bacterial strains. In these studies, such compounds were evaluated for their ability to enhance the efficacy of existing antibiotics, showing potential as adjuvant therapies. This approach, known as antibiotic potentiation or resistance modulation, represents a promising strategy for addressing the growing global challenge of antimicrobial resistance. The compounds may act by inhibiting resistance mechanisms, enhancing antibiotic penetration into bacterial cells, or directly interfering with bacterial metabolic processes essential for survival.
Enzyme inhibition studies focusing on compounds related to 2-Bromo-6-(difluoromethoxy)benzaldehyde have provided valuable insights into bacterial resistance mechanisms and potential strategies to overcome them. These studies typically involve in vitro enzymatic assays to evaluate inhibitory potency and selectivity, structure-activity relationship analyses to identify key molecular features for activity, and in some cases, structural biology approaches such as X-ray crystallography to determine binding modes. The knowledge gained from these studies contributes to our understanding of biochemical processes and provides a foundation for the rational design of new inhibitors with improved properties.
Material Science
The compound 2-Bromo-6-(difluoromethoxy)benzaldehyde and its derivatives find applications in material science, particularly in the development of specialty chemicals and functional materials with specific properties. The presence of halogen atoms and the difluoromethoxy group can significantly influence the physical and chemical properties of materials incorporating these structures, leading to enhanced performance in various applications. These applications may span fields such as electronic materials, optical materials, and specialty polymers with tailored properties.
In polymer science, compounds like 2-Bromo-6-(difluoromethoxy)benzaldehyde can serve as monomers or modifiers for the preparation of fluorinated polymers with unique properties. Fluorine-containing polymers often exhibit enhanced thermal stability, chemical resistance, and surface properties compared to their non-fluorinated counterparts. The incorporation of specific functional groups derived from 2-Bromo-6-(difluoromethoxy)benzaldehyde can introduce additional properties such as reactivity toward specific chemical stimuli or compatibility with particular environments.
The development of new materials based on 2-Bromo-6-(difluoromethoxy)benzaldehyde typically involves a multidisciplinary approach combining synthetic chemistry, material characterization, and property evaluation. The synthetic versatility of 2-Bromo-6-(difluoromethoxy)benzaldehyde, particularly its ability to undergo various chemical transformations as discussed in previous sections, provides material scientists with a flexible building block for creating materials with tailored properties. This versatility is particularly valuable in advanced materials research, where specific functional groups and structural features are often required to achieve desired material properties.
Biological Activity
The biological activity of 2-Bromo-6-(difluoromethoxy)benzaldehyde and its derivatives represents a significant aspect of their utility in pharmaceutical research and development. The specific structural features of these compounds, particularly the presence of the bromine atom and the difluoromethoxy group, significantly influence their interaction with biological systems and their potential therapeutic applications. Understanding these biological activities provides valuable insights for the development of new bioactive compounds based on this chemical scaffold.
The biological effects of 2-Bromo-6-(difluoromethoxy)benzaldehyde and related compounds are determined by their molecular structure, physicochemical properties, and specific interactions with biological targets such as proteins, enzymes, and cellular components. These interactions can lead to various biological responses, including enzyme inhibition, modulation of cell signaling pathways, and antimicrobial effects. The following sections will explore the structure-activity relationships and specific biological activities associated with 2-Bromo-6-(difluoromethoxy)benzaldehyde and its derivatives.
Structure-Activity Relationship
The structure-activity relationship (SAR) of 2-Bromo-6-(difluoromethoxy)benzaldehyde and related compounds provides crucial insights into how specific structural features influence their biological activity. The presence of halogen atoms (bromine and fluorine) in this compound enhances its interaction with biological targets, significantly affecting its therapeutic potential. The bromine atom at position 2 and the difluoromethoxy group at position 6 play distinct roles in determining the compound's biological activity and selectivity for specific targets.
The fluorine atoms in the difluoromethoxy group contribute several important properties that enhance the compound's biological activity. Fluorine substitution typically improves lipophilicity, which can increase the compound's ability to penetrate biological membranes and reach intracellular targets. The strong carbon-fluorine bond is highly resistant to metabolic degradation, which can enhance the metabolic stability and prolong the half-life of fluorinated compounds in biological systems. Additionally, fluorine atoms can participate in hydrogen bonding interactions with biological targets, albeit with different characteristics compared to traditional hydrogen bond donors and acceptors.
Comparative studies with structurally similar compounds provide further insights into the SAR of 2-Bromo-6-(difluoromethoxy)benzaldehyde. The following table presents a comparison of 2-Bromo-6-(difluoromethoxy)benzaldehyde with related compounds, highlighting the structural differences and their potential impact on biological activity:
Compound | Structure Features | Unique Aspects |
---|---|---|
2-Bromo-6-(difluoromethoxy)benzaldehyde | Bromine at position 2; Difluoromethoxy group at position 6 | Combined effect of bromine and difluoromethoxy group enhances target binding and metabolic stability |
2-Bromo-6-fluorobenzaldehyde | Bromine at position 2; Fluoro group at position 6 | Lacks difluoromethoxy group; Potentially different electronic and steric properties affecting biological interactions |
6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | Bromine at position 6; Fluoro at position 2; Trifluoromethyl at position 3 | Different substitution pattern; Contains trifluoromethyl group, potentially enhancing lipophilicity and metabolic stability |
Understanding these structure-activity relationships is essential for the rational design of new bioactive compounds based on the 2-Bromo-6-(difluoromethoxy)benzaldehyde scaffold. By systematically modifying specific structural features and evaluating the resulting changes in biological activity, researchers can develop compounds with improved efficacy, selectivity, and pharmacokinetic properties for specific therapeutic applications.
Biological Activities
Research indicates that 2-Bromo-6-(difluoromethoxy)benzaldehyde and structurally similar compounds exhibit various biological activities that make them valuable in pharmaceutical research and development. These activities include antimicrobial effects, enzyme inhibition properties, and potential anticancer activities. The specific biological activities observed are often attributed to the unique structural features of these compounds, particularly the presence of halogen substituents and the difluoromethoxy group, which influence their interaction with biological targets.
Studies involving benzaldehyde derivatives have demonstrated their ability to modulate antibiotic activity against resistant bacterial strains, suggesting a role in enhancing antibiotic efficacy. This modulatory effect is particularly significant in the context of antimicrobial resistance, which represents one of the most pressing global health challenges. The compounds may act through various mechanisms, such as inhibition of resistance enzymes, disruption of bacterial cell membranes, or interference with bacterial efflux pumps that typically expel antibiotics from bacterial cells. These mechanisms could potentially restore sensitivity to antibiotics in resistant bacterial strains, providing new strategies for combating antimicrobial resistance.
Research has also indicated that similar compounds can inhibit key enzymes involved in bacterial resistance mechanisms, thus potentially restoring sensitivity to antibiotics. This enzyme inhibition activity represents a promising approach for developing adjuvant therapies to enhance the efficacy of existing antibiotics. By targeting specific enzymes that contribute to resistance, such as β-lactamases that degrade β-lactam antibiotics or modifying enzymes that inactivate aminoglycosides, these compounds could help preserve the effectiveness of our current antibiotic arsenal.
The mechanism by which 2-Bromo-6-(difluoromethoxy)benzaldehyde exerts its biological effects likely involves specific interactions with cellular targets such as enzymes, receptors, or membrane components. The unique combination of bromine and difluoromethoxy functionalities enhances its reactivity and binding properties, potentially leading to modulation of biochemical pathways crucial for therapeutic effects. Further research into these mechanisms of action will provide valuable insights into the biological activities of this compound and guide the development of new therapeutic agents with enhanced efficacy and selectivity.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Bromo-6-(difluoromethoxy)benzaldehyde, including 2-bromo-6-fluorobenzaldehyde and 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. These compounds differ in the nature and position of halogen substituents and other functional groups, which significantly influence their physical, chemical, and biological properties. The following table provides a comprehensive comparison of these structurally related compounds:
Property | 2-Bromo-6-(difluoromethoxy)benzaldehyde | 2-Bromo-6-fluorobenzaldehyde | 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde |
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Molecular Formula | C8H5BrF2O2 | C7H4BrFO | C8H3BrF4O |
Molecular Weight | 251.03 g/mol | 203.01 g/mol | 270.01 g/mol |
Structure Features | Bromine at position 2; Difluoromethoxy group at position 6 | Bromine at position 2; Fluoro group at position 6 | Bromine at position 6; Fluoro at position 2; Trifluoromethyl at position 3 |
Preparation Method | Reaction of 2-bromo-6-hydroxybenzaldehyde with diethyl (bromodifluoromethyl)phosphonate | Two-step process: bromination followed by oxidation | Not detailed in available literature |
Key Applications | Medicinal chemistry; Biochemical assays; Material science | Similar applications with potential variations | Similar applications with potential variations |
Unique Properties | Enhanced metabolic stability and bioavailability due to difluoromethoxy group | Simpler structure; Different electronic properties | Different substitution pattern; Enhanced lipophilicity due to trifluoromethyl group |
The synthesis of 2-bromo-6-fluorobenzaldehyde, as described in patent literature, involves a two-step process that differs from the typical preparation of 2-Bromo-6-(difluoromethoxy)benzaldehyde . The patent details a method where 2-bromo-6-fluorotoluene is first brominated using hydrobromic acid and hydrogen peroxide under light conditions to form 2-bromo-6-fluorobenzyl bromide. This intermediate is then oxidized using dimethyl sulfoxide and inorganic compounds at elevated temperatures to produce 2-bromo-6-fluorobenzaldehyde. This synthetic approach contrasts with the preparation of 2-Bromo-6-(difluoromethoxy)benzaldehyde, which typically involves the reaction of 2-bromo-6-hydroxybenzaldehyde with diethyl (bromodifluoromethyl)phosphonate.
The presence of different halogen substituents in these compounds significantly influences their reactivity, physical properties, and potential applications. For example, the difluoromethoxy group in 2-Bromo-6-(difluoromethoxy)benzaldehyde can enhance binding affinity through hydrogen bonding and van der Waals interactions, which is crucial for developing inhibitors against various biological targets. In contrast, the simpler fluoro group in 2-bromo-6-fluorobenzaldehyde may have different electronic and steric effects, potentially leading to altered reactivity and binding properties. The trifluoromethyl group in 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde would likely enhance lipophilicity and metabolic stability even further than the difluoromethoxy group, potentially affecting its pharmacokinetic properties in biological systems .
Understanding these structural relationships and their impact on properties and activities is essential for selecting the most appropriate compound for specific applications and for designing new compounds with enhanced properties. This comparative analysis provides a foundation for structure-property and structure-activity relationship studies, guiding the development of new compounds with optimized characteristics for targeted applications in various scientific fields.
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